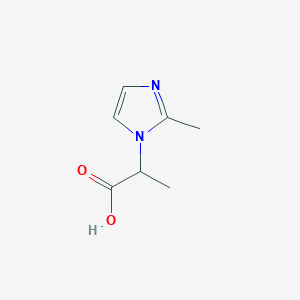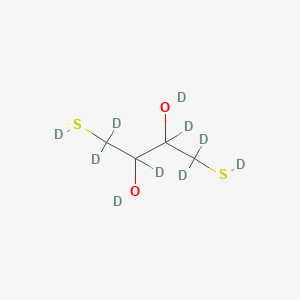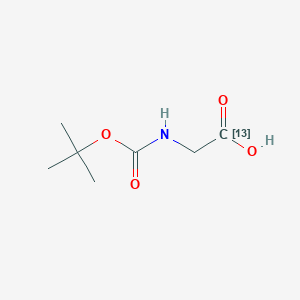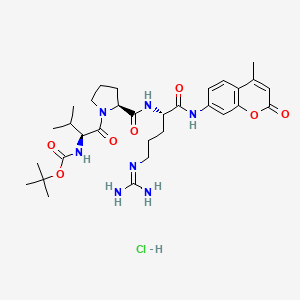
Ácido 2-(2-metil-1H-imidazol-1-il)propanoico
Descripción general
Descripción
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid (MIPA) is an organic compound belonging to the class of aliphatic carboxylic acids. It is an important intermediate in the synthesis of many organic compounds and is widely used in the pharmaceutical industry. MIPA has a wide range of applications in the laboratory and is used in a variety of biochemical and physiological studies.
Mecanismo De Acción
Target of Action
Imidazole derivatives, the core structure of this compound, are known to interact with a broad range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methyl-1H-imidazol-1-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easily available. In addition, it is relatively stable and has a low toxicity. However, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid in scientific research. One potential direction is the development of drugs and other therapeutic agents that target specific enzymes or pathways in the body. Another potential direction is the development of new synthetic methods for the preparation of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid and related compounds. Finally, further research into the biochemical and physiological effects of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid could lead to a better understanding of its potential uses in the laboratory.
Aplicaciones Científicas De Investigación
Potencial Antihipertensivo
Los derivados de imidazol se han sintetizado y evaluado por su potencial antihipertensivo. Por ejemplo, el ácido 2-(2-(1H-imidazol-1-il)etil)-4-(1-bencil-2-(tio sustituido)-1H-imidazol-5-il)-5-(sustituido carbonilo)-6-metil-1,4-dihidropiridina-3-sustituido carboxílico se ha probado por su potencial antihipertensivo en ratas .
Actividad Antibacteriana
Los derivados de imidazol muestran actividad antibacteriana. Se han utilizado en el desarrollo de nuevos fármacos para tratar enfermedades infecciosas .
Actividad Antimicetobacteriana
Los derivados de imidazol también exhiben actividad antimicetobacteriana, lo que los hace útiles en el tratamiento de enfermedades causadas por micobacterias .
Actividad Antiinflamatoria
Los derivados de imidazol tienen propiedades antiinflamatorias. Se pueden utilizar en el desarrollo de medicamentos antiinflamatorios .
Actividad Antitumoral
Los derivados de imidazol se han sintetizado y probado por su actividad antitumoral. Por ejemplo, los derivados de 2-(2-((4-sustituido-fenoxi)metil)-1H-benzo[d]imidazol-1-il)-acetilhidrazona se han probado por su actividad antitumoral in vitro contra las células cancerosas A549, MDA-MB-231, A375 y HCT116 .
Actividad Antidiabética
Se ha informado que los derivados de imidazol exhiben actividad antidiabética, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antidiabéticos .
Actividad Antialérgica
Los derivados de imidazol tienen propiedades antialérgicas. Se pueden utilizar en el desarrollo de medicamentos antialérgicos .
Actividad Antipirética
Los derivados de imidazol tienen propiedades antipiréticas. Se pueden utilizar en el desarrollo de medicamentos antipiréticos .
Propiedades
IUPAC Name |
2-(2-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(7(10)11)9-4-3-8-6(9)2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVMXMYFWOQFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588509 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
782414-84-0 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)




